Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate
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Overview
Description
Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]pyrrole core with three carboxylate groups and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound. For instance, the carboxylate groups may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3a,6a-trimethyl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyrrole: This compound shares a similar core structure but lacks the tricarboxylate groups.
Cyclopenta[b]pyrrole, octahydro-1,3a,6a-trimethyl-: Another related compound with a similar cyclopenta[b]pyrrole core but different functionalization.
Uniqueness
Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate is unique due to its combination of three carboxylate groups and three methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in synthetic chemistry and materials science.
Properties
CAS No. |
61514-37-2 |
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Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
trimethyl 4H-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate |
InChI |
InChI=1S/C13H15NO6/c1-18-9(15)12-5-4-6-13(12,10(16)19-2)14(8-7-12)11(17)20-3/h4,6-8H,5H2,1-3H3 |
InChI Key |
ORRMHBNUODBTGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC=CC1(N(C=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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